3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
The compound “3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a boronate ester group. The boronate ester group is derived from boric acid and contains a boron atom . This compound is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane and 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Synthesis Analysis
The synthesis of this compound could involve the reaction of a pyridine derivative with a boron-containing compound . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring and a boronate ester group. The boronate ester group is attached to the pyridine ring at the 4-position . The boron atom in the boronate ester group is bonded to two oxygen atoms and a carbon atom .Chemical Reactions Analysis
This compound could participate in various chemical reactions. For instance, it could undergo borylation, hydroboration, and coupling reactions . The specific reactions would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it could have a certain refractive index, boiling point, and density .Scientific Research Applications
- Cholinergic Drugs : This compound serves as a crucial intermediate in the synthesis of cholinergic drugs. These drugs target the cholinergic system and are used to treat gastrointestinal diseases .
- Suzuki-Miyaura Cross-Coupling Reaction : 3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is employed in transition metal-catalyzed Suzuki-Miyaura cross-coupling reactions. Its low toxicity and unique reactivity make it valuable for constructing carbon-carbon bonds .
- Borylation : It can be used for borylation at the benzylic C-H bond of alkylbenzenes, leading to the formation of pinacol benzyl boronate .
Medicinal Chemistry and Drug Development
Organic Synthesis
Crystallography and Structural Studies
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBr2NO2/c1-10(2)11(3,4)17-12(16-10)9-7(13)5-15-6-8(9)14/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXYPVKJJSCBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBr2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine |
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